molecular formula C18H34N4O2 B1660050 N-Benzyl-2,2,2-trifluoroacetamide CAS No. 71029-16-8

N-Benzyl-2,2,2-trifluoroacetamide

Cat. No.: B1660050
CAS No.: 71029-16-8
M. Wt: 338.5 g/mol
InChI Key: GUCMKIKYKIHUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Ethylenebis(3,3,5,5-tetramethylpiperazinone) typically involves the reaction of 3,3,5,5-tetramethylpiperazinone with ethylene dibromide under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,1’-Ethylenebis(3,3,5,5-tetramethylpiperazinone) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1,1’-Ethylenebis(3,3,5,5-tetramethylpiperazinone) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1’-Ethylenebis(3,3,5,5-tetramethylpiperazinone) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Ethylenebis(3,3,5,5-tetramethylpiperazine)
  • 1,1’-Ethylenebis(3,3,5,5-tetramethylpiperidinone)

Uniqueness

1,1’-Ethylenebis(3,3,5,5-tetramethylpiperazinone) is unique due to its specific piperazinone structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

71029-16-8

Molecular Formula

C18H34N4O2

Molecular Weight

338.5 g/mol

IUPAC Name

3,3,5,5-tetramethyl-1-[2-(3,3,5,5-tetramethyl-2-oxopiperazin-1-yl)ethyl]piperazin-2-one

InChI

InChI=1S/C18H34N4O2/c1-15(2)11-21(13(23)17(5,6)19-15)9-10-22-12-16(3,4)20-18(7,8)14(22)24/h19-20H,9-12H2,1-8H3

InChI Key

GUCMKIKYKIHUTM-UHFFFAOYSA-N

SMILES

CC1(CN(C(=O)C(N1)(C)C)CCN2CC(NC(C2=O)(C)C)(C)C)C

Canonical SMILES

CC1(CN(C(=O)C(N1)(C)C)CCN2CC(NC(C2=O)(C)C)(C)C)C

Key on ui other cas no.

71029-16-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.